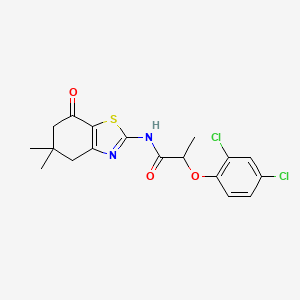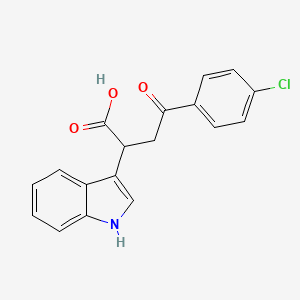![molecular formula C24H22N2O3 B4049019 2-(3-Methoxyphenyl)-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione](/img/structure/B4049019.png)
2-(3-Methoxyphenyl)-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione
概要
説明
2-(3-Methoxyphenyl)-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione is a complex organic compound belonging to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
科学的研究の応用
2-(3-Methoxyphenyl)-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione has several scientific research applications:
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives, including 2-(3-Methoxyphenyl)-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione, often involves multi-step reactions. One common method is the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another approach involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine, leading to further functionalization of the free amino groups .
Industrial Production Methods
Industrial production of isoquinoline derivatives typically employs efficient and scalable methods such as microwave-assisted synthesis, which provides high yields in shorter reaction times . Additionally, metal-catalyzed processes, including those using palladium and copper, are favored for their selectivity and efficiency .
化学反応の分析
Types of Reactions
2-(3-Methoxyphenyl)-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidinyl and methoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, copper catalysts for cyclization, and strong oxidizing or reducing agents for redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroisoquinoline compounds .
作用機序
The mechanism of action of 2-(3-Methoxyphenyl)-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, as a chemosensor, it operates through photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) mechanisms . These processes involve the transfer of electrons or charges upon excitation by light, leading to detectable changes in fluorescence or color .
類似化合物との比較
Similar Compounds
- 2-(3-Hydroxyphenyl)-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione
- 2-(4-Hexyloxy-phenyl)-6-nitro-benzo[de]isoquinoline-1,3-dione
- 2-(3-Pyridinylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Uniqueness
2-(3-Methoxyphenyl)-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione is unique due to its specific functional groups, which confer distinct chemical and physical properties. The presence of the methoxyphenyl and piperidinyl groups enhances its potential as a chemosensor and its biological activity .
特性
IUPAC Name |
2-(3-methoxyphenyl)-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-29-17-8-5-7-16(15-17)26-23(27)19-10-6-9-18-21(25-13-3-2-4-14-25)12-11-20(22(18)19)24(26)28/h5-12,15H,2-4,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHRYYSIHDKBJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C4C(=C(C=C3)N5CCCCC5)C=CC=C4C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B4048937.png)
![N-[2-(butan-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B4048947.png)
![2-(5-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)-4-methylphthalazin-1(2H)-one](/img/structure/B4048950.png)
![METHYL 2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]-4-METHYLPENTANOATE](/img/structure/B4048956.png)
![ethyl 1-[N-benzyl-N-(mesitylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4048971.png)

![2-({1-[2-(Ethoxycarbonyl)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B4048982.png)
![5-(4-nitrobenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4048983.png)
![methyl 4-[2-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4048994.png)

![2-(2,3-dimethylphenoxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4049012.png)


![(5Z)-2-(4-methoxyphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4049048.png)
